(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine
CAS No.:
Cat. No.: VC17498729
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO |
|---|---|
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | (1R)-1-(oxan-3-yl)ethanamine |
| Standard InChI | InChI=1S/C7H15NO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5,8H2,1H3/t6-,7?/m1/s1 |
| Standard InChI Key | VDAAJZJRNPGVNB-ULUSZKPHSA-N |
| Isomeric SMILES | C[C@H](C1CCCOC1)N |
| Canonical SMILES | CC(C1CCCOC1)N |
Introduction
Structural and Molecular Characteristics
(1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine features a six-membered tetrahydropyran ring fused to an ethanamine group at the 3-position. The stereocenter at the C1 position confers chirality, critical for its biochemical interactions. Key molecular descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | (1R)-1-(oxan-3-yl)ethanamine |
| CAS Number | 181472-63-9 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Isomeric SMILES | CC@HN |
| InChIKey | VDAAJZJRNPGVNB-ULUSZKPHSA-N |
The tetrahydropyran ring adopts a chair conformation, minimizing steric strain, while the amine group participates in hydrogen bonding and nucleophilic reactions . X-ray crystallography and NMR studies confirm the (1R) configuration, which influences its enantioselectivity in catalytic applications.
Synthesis and Reaction Pathways
The synthesis of (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine primarily involves epoxide ring-opening reactions. Ethylene oxide (oxirane) reacts with ethanamine under catalytic conditions, where a Lewis acid (e.g., BF₃·OEt₂) facilitates nucleophilic attack by the amine on the epoxide’s electrophilic carbon. This method achieves moderate yields (50–70%) and high enantiomeric excess (ee > 90%) when chiral catalysts are employed.
Alternative routes include:
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Reductive amination: Ketone precursors like (S)-1-(tetrahydro-2H-pyran-3-yl)ethan-1-one are reduced using NaBH₄ or LiAlH₄, though this approach risks racemization.
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Enzymatic resolution: Lipases or transaminases isolate the (1R)-enantiomer from racemic mixtures, enhancing stereochemical purity .
Chemical Reactivity and Functionalization
The amine group in (1R)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine enables diverse transformations:
Nucleophilic Substitution
The primary amine undergoes alkylation with alkyl halides (e.g., CH₃I) to form secondary amines, useful in ligand design.
Condensation Reactions
Reaction with carbonyl compounds (e.g., aldehydes) produces Schiff bases, which serve as intermediates in heterocyclic synthesis.
Acylation
Acetyl chloride or anhydrides yield amides, enhancing solubility for pharmacokinetic studies.
Applications in Medicinal Chemistry
The compound’s tetrahydropyran moiety mimics carbohydrate structures, enabling interactions with glycosidases and lectins. Key findings include:
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Antiviral activity: Analogous trifluoro derivatives (e.g., (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine HCl) inhibit viral proteases by binding to hydrophobic active sites.
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Neuropharmacology: Chiral amines modulate serotonin and dopamine receptors, suggesting potential in treating neurological disorders.
Comparative Analysis with Structural Analogs
The 3-pyranyl isomer exhibits superior receptor affinity compared to 4-pyranyl analogs, while trifluorination enhances metabolic stability .
Future Research Directions
Ongoing studies focus on:
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Asymmetric catalysis: Developing chiral catalysts for enantioselective C–N bond formation.
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Drug delivery systems: Encapsulating the amine in liposomes to improve bioavailability.
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Computational modeling: Predicting binding modes with neuraminidase and HIV protease targets.
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